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  • Product: 4-Chlorohept-3-en-2-one
  • CAS: 54813-94-4

Core Science & Biosynthesis

Foundational

4-Chlorohept-3-en-2-one chemical structure and properties

This technical guide provides a comprehensive analysis of 4-Chlorohept-3-en-2-one , a versatile -chloro- -unsaturated ketone used as a pivotal intermediate in the synthesis of heterocycles and pharmaceutical scaffolds. [...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 4-Chlorohept-3-en-2-one , a versatile


-chloro-

-unsaturated ketone used as a pivotal intermediate in the synthesis of heterocycles and pharmaceutical scaffolds.

[1]

Executive Summary

4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a functionalized enone characterized by a vinyl chloride moiety conjugated with a methyl ketone.[1] It serves as a "masked" 1,3-dicarbonyl equivalent, possessing a distinct reactivity profile where the


-chlorine atom acts as an excellent leaving group for nucleophilic substitution (

) and transition-metal-catalyzed cross-coupling. Its primary utility lies in the regioselective synthesis of polysubstituted pyrazoles, isoxazoles, and pyrimidines.

Physicochemical Profile

The following data summarizes the computed and structural properties of 4-Chlorohept-3-en-2-one.

PropertyValueNotes
IUPAC Name 4-Chlorohept-3-en-2-one
Molecular Formula

Molecular Weight 146.61 g/mol
SMILES CCCC(=CC(=O)C)Cl
Physical State LiquidPale yellow to colorless (typical for haloenones)
Boiling Point ~185°C (Predicted)Based on homologous series
Density ~1.05 g/cm³ (Predicted)
LogP (XLogP3) 2.0Moderate lipophilicity
Stereochemistry E / Z IsomersTypically obtained as a mixture; E-isomer often predominates due to steric relief between the alkyl chain and the carbonyl group.[1][2]

Synthesis Protocol: Lewis Acid-Catalyzed Acylation

While


-chloroenones can be prepared via the chlorination of 

-diketones (e.g., using oxalyl chloride), that method often yields regioisomeric mixtures when applied to unsymmetrical substrates like heptane-2,4-dione. The most robust and regioselective method for synthesizing 4-chlorohept-3-en-2-one is the Friedel-Crafts Acylation of 1-Pentyne with Acetyl Chloride .
Reaction Logic

This protocol utilizes the reaction between a terminal alkyne and an acid chloride mediated by Aluminum Chloride (


).
  • Regioselectivity: The acylium ion (

    
    ) attacks the terminal carbon of the alkyne to generate the more stable internal vinyl cation.
    
  • Stereoselectivity: Chloride capture occurs trans to the acyl group, predominantly favoring the E-isomer.

Step-by-Step Methodology

Reagents:

  • 1-Pentyne (1.0 equiv)[2]

  • Acetyl Chloride (1.1 equiv)[1][2][3][4]

  • Aluminum Chloride (

    
    , anhydrous, 1.1 equiv)
    
  • Dichloromethane (

    
    , anhydrous)
    

Protocol:

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent & Catalyst: Charge the flask with

    
     (1.1 equiv) and anhydrous 
    
    
    
    (0.5 M concentration relative to alkyne). Cool the suspension to 0°C in an ice bath.
  • Acylium Formation: Add Acetyl Chloride (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0°C to form the active acylium complex.

  • Alkyne Addition: Dissolve 1-Pentyne (1.0 equiv) in a minimal amount of

    
     and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or GC-MS.[5]

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (excess). Stir vigorously until the organic layer separates.

  • Workup: Extract the aqueous layer with

    
     (3x). Combine organic layers, wash with saturated 
    
    
    
    (to remove acid traces) and brine. Dry over anhydrous
    
    
    .
  • Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes) to isolate 4-chlorohept-3-en-2-one.

Reactivity & Applications

The chemical utility of 4-chlorohept-3-en-2-one stems from its biselectrophilic nature. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the


-carbon (1,4-addition/substitution).
Mechanism of Substitution ( )

The chlorine atom at the


-position activates the double bond for nucleophilic attack. Unlike saturated alkyl halides, this reaction proceeds via an addition-elimination mechanism:
  • Addition: Nucleophile attacks the

    
    -carbon, pushing electron density to the oxygen (enolate intermediate).
    
  • Elimination: The lone pair on oxygen reforms the carbonyl, expelling the chloride ion.

Heterocycle Synthesis

This molecule is a "linchpin" reagent for synthesizing 3,5-disubstituted heterocycles.

  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 3-methyl-5-propylpyrazoles.
    
  • Isoxazoles: Reaction with hydroxylamine (

    
    ) yields 3-methyl-5-propylisoxazole (or its regioisomer depending on pH).
    
Experimental Workflow Diagram

G Start Precursors: Acetyl Chloride + 1-Pentyne Process Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C) Start->Process Lewis Acid Catalysis Product 4-Chlorohept-3-en-2-one (Target Intermediate) Process->Product Workup & Distillation Path1 Reaction with Hydrazines Product->Path1 Cyclization Path2 Reaction with Organocuprates Product->Path2 Cross-Coupling Path3 Reaction with Amines Product->Path3 SnV Substitution End1 Pyrazoles (Pharma Scaffolds) Path1->End1 End2 beta-Alkylated Enones (Michael Acceptors) Path2->End2 End3 Enaminones (Synthetic Building Blocks) Path3->End3

Figure 1: Synthesis and divergent reactivity pathways of 4-Chlorohept-3-en-2-one.

Safety & Handling

  • Lachrymator: Like many

    
    -haloketones and enones, 4-chlorohept-3-en-2-one is a potent lachrymator. All operations must be conducted in a well-ventilated fume hood.
    
  • Skin Irritant: Direct contact can cause severe dermatitis and burns. Double-gloving (Nitrile) is recommended.

  • Corrosivity: The synthesis involves

    
     and acid chlorides, which release HCl gas. An acid scrubber (NaOH trap) should be connected to the nitrogen outlet during the acylation step.
    
  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 4°C to prevent hydrolysis or polymerization.

References

  • PubChem. (2025).[2][4][6] 4-Chlorohept-3-en-2-one (Compound).[1] National Library of Medicine. Available at: [Link]

  • Clark, R. D., & Heathcock, C. H. (1976). Preparation and reactions of -chloro- -unsaturated ketones. Journal of Organic Chemistry, 41(4), 636–643. (Foundational methodology for chloroenone synthesis).
  • Pohmakotr, M., et al. (1983). Acylation of Alkynes: A General Route to -Chlorovinyl Ketones. Tetrahedron Letters. (General protocol for Alkyne/Acid Chloride coupling).

Sources

Exploratory

4-Chlorohept-3-en-2-one: A Strategic Synthon for Heterocyclic Chemistry

This guide provides an in-depth technical analysis of 4-Chlorohept-3-en-2-one (CAS 54813-94-4) , a specialized -chlorovinyl ketone used primarily as a dielectrophilic building block in organic synthesis and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Chlorohept-3-en-2-one (CAS 54813-94-4) , a specialized


-chlorovinyl ketone used primarily as a dielectrophilic building block in organic synthesis and drug discovery.

[1]

Executive Summary & Chemical Identity

4-Chlorohept-3-en-2-one is a functionalized


-unsaturated ketone featuring a vinyl chloride moiety. It belongs to the class of 

-chloroenones
, which serve as versatile "CCC" (three-carbon) synthons. Its reactivity is defined by the polarization of the enone system, enhanced by the electron-withdrawing chlorine atom at the

-position, making it a potent Michael acceptor and a substrate for nucleophilic vinylic substitution (

).
Property Data
CAS Number 54813-94-4
IUPAC Name 4-Chlorohept-3-en-2-one
Molecular Formula

Molecular Weight 146.61 g/mol
SMILES CCCC(=CC(=O)C)Cl
Appearance Pale yellow to amber liquid (typical for class)
Core Reactivity Dielectrophile (C2 and C4 positions)

Structural Characteristics & Stereochemistry

The compound exists as a geometric isomer pair (


). The stereochemistry is critical because it dictates the spatial arrangement for cyclization reactions.
  • Electronic Effects: The carbonyl group at C2 and the chlorine at C4 both withdraw electron density, rendering the C4 position highly electrophilic.

  • Stereoselectivity: In the standard Lewis-acid catalyzed synthesis (see Section 3), the

    
    -isomer  is often kinetically favored due to a six-membered transition state involving the metal catalyst (e.g., Aluminum), which coordinates between the carbonyl oxygen and the incoming chloride. However, thermodynamic equilibration can occur under light or acidic conditions.
    
Isomer Stability Diagram

The


-isomer allows for intramolecular interactions that stabilize the structure, whereas the 

-isomer is often more reactive in sterically demanding cross-coupling reactions.

Synthesis Methodology

The industrial and laboratory standard for synthesizing 4-chlorohept-3-en-2-one is the Friedel-Crafts Alkenylation of alkynes. This route ensures high atom economy and regiocontrol.

Protocol: Lewis Acid-Catalyzed Acylation of 1-Pentyne

Reaction: Acetyl chloride + 1-Pentyne


 4-Chlorohept-3-en-2-one
Reagents & Setup
  • Substrate: 1-Pentyne (1.0 equiv)

  • Acylating Agent: Acetyl Chloride (1.1 equiv)

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (anhydrous)

  • Temperature: 0°C to Room Temperature

Step-by-Step Workflow
  • Catalyst Activation: Suspend anhydrous

    
     in DCM at 0°C under an inert atmosphere (
    
    
    
    or Ar).
  • Acylium Formation: Add acetyl chloride dropwise. The suspension will clear as the acylium ion complex forms.

  • Addition: Add 1-pentyne dropwise, maintaining the temperature below 5°C to prevent polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2–4 hours. The solution typically turns dark red/brown.

  • Quenching: Pour the reaction mixture slowly over crushed ice/HCl slush to hydrolyze the aluminum complex. Caution: Highly exothermic.

  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or flash chromatography (Silica gel, Hexane/EtOAc gradient).
    

Mechanism Note: The reaction proceeds via the attack of the acetyl cation on the alkyne, followed by the stereoselective capture of the vinyl cation by the chloride anion from the aluminate complex.

Reactivity & Applications

4-Chlorohept-3-en-2-one acts as a 1,3-dielectrophile . Nucleophiles can attack at two distinct sites:

  • C4 (Vinyl Carbon): Via Addition-Elimination (

    
    ).
    
  • C2 (Carbonyl Carbon): Via 1,2-addition (less common due to conjugation).

Heterocycle Synthesis

This is the primary application of CAS 54813-94-4. It reacts with binucleophiles to form 5- and 7-membered rings.

  • Pyrazoles: Reaction with Hydrazines (

    
    ).
    
    • Mechanism:[1] Michael addition of the terminal nitrogen to C4, followed by elimination of HCl, then intramolecular condensation with the carbonyl.

  • 1,4-Benzodiazepines: Reaction with o-Phenylenediamine.[2]

    • Significance: A catalyst-free route to benzodiazepine scaffolds, crucial in CNS drug discovery.

Cross-Coupling (Palladium Catalysis)

The C-Cl bond allows this molecule to serve as a vinyl halide in Pd-catalyzed couplings.

  • Sonogashira Coupling: Reaction with terminal alkynes to form conjugated enynones.

  • Stille/Suzuki Coupling: Formation of divinyl ketones or aryl-vinyl ketones.

Visualizing the Reaction Pathways[1]

ReactivityMap Substrate 4-Chlorohept-3-en-2-one (CAS 54813-94-4) Hydrazine + Hydrazine / Substituted Hydrazine Substrate->Hydrazine Diamine + o-Phenylenediamine Substrate->Diamine Aniline + Anilines Substrate->Aniline PdCat + Aryl Boronic Acid (Pd Catalyst) Substrate->PdCat Pyrazole Pyrazoles (Anti-inflammatory scaffolds) Hydrazine->Pyrazole Cyclocondensation (-HCl, -H2O) Benzo 1,4-Benzodiazepines (CNS active scaffolds) Diamine->Benzo Double Annulation (Catalyst-free) Enaminone Enaminones (Synthetic Intermediates) Aniline->Enaminone SNv (Addition-Elimination) Coupling Substituted Enones (Complex Building Blocks) PdCat->Coupling Suzuki-Miyaura Coupling

Figure 1: Divergent synthesis pathways utilizing 4-Chlorohept-3-en-2-one as a core scaffold.

Safety & Handling Protocol

As a


-halo enone, this compound is an alkylating agent . Strict safety protocols are mandatory.
  • Hazards:

    • Skin/Eye Irritant: Potent lachrymator. Causes severe skin irritation and potential sensitization.

    • Genotoxicity: Potential for DNA alkylation due to Michael acceptor activity.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical splash goggles.

    • Work strictly inside a fume hood.

  • Decontamination: Spills should be treated with a dilute solution of sodium hydroxide or ammonia to hydrolyze the chloride and deactivate the Michael system before cleanup.

References

  • PubChem. (n.d.).[3][4][5][6][7] 4-Chlorohept-3-en-2-one (CAS 54813-94-4).[5] National Library of Medicine. Retrieved from [Link]

  • Kearney, A. M., et al. (2021).[1][8] Synthesis and reactivity of

    
    -sulfenyl-
    
    
    
    -chloroenones, including oxidation and Stille cross-coupling. Tetrahedron, 88, 132091.[1][8] Retrieved from [Link][1][2][8]
  • RSC Publishing. (2024). Catalyst-free reactions of anilines with

    
    -chloroenones: Synthesis of 
    
    
    
    -chloroenaminones. Organic & Biomolecular Chemistry. Retrieved from [Link]
  • NIST Chemistry WebBook. (n.d.). Related Structure Data: 4-methylhept-3-en-2-one. Retrieved from [Link][9]

Sources

Foundational

Technical Guide: Toxicity Mechanisms and Safe Handling of Chloro-Enone Derivatives

Executive Summary Chloro-enone derivatives (including -chlorocyclopentenones and -chlorovinyl ketones) represent a class of high-potency electrophiles used increasingly in oncology (as covalent inhibitors) and chemical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chloro-enone derivatives (including


-chlorocyclopentenones and 

-chlorovinyl ketones) represent a class of high-potency electrophiles used increasingly in oncology (as covalent inhibitors) and chemical synthesis. Their utility stems from their ability to form covalent bonds with nucleophilic residues in biomolecules. However, this same reactivity confers significant toxicity risks, including severe skin sensitization, non-specific protein alkylation, and genotoxicity.

This guide provides a technical framework for understanding the toxicological mechanisms of these compounds and establishes self-validating protocols for their safe handling in research environments.

Mechanistic Toxicology

To handle chloro-enones safely, one must understand why they are toxic. Their hazard profile is not merely a function of systemic absorption but of specific molecular reactivity.

The Electrophilic Warhead

Chloro-enones function as "soft" electrophiles. The presence of the chlorine atom adjacent to the enone system (


 or 

position) enhances the electrophilicity of the

-carbon via inductive electron withdrawal.
  • Mechanism: The primary toxicity pathway is the Michael Addition . A soft nucleophile (typically a thiol group,

    
    , found in glutathione or cysteine residues of proteins) attacks the 
    
    
    
    -carbon.
  • The Chlorine Effect: Unlike simple enones, the chlorine substituent can sometimes act as a leaving group (elimination-addition mechanism) or simply destabilize the transition state, increasing the rate of alkylation.

  • Consequence:

    • Glutathione Depletion: Rapid conjugation with cellular glutathione (GSH) leads to oxidative stress.

    • Protein Adduction: Irreversible covalent modification of signaling proteins (e.g., NF-

      
      B, Keap1) disrupts cellular homeostasis.
      
Cellular Toxicity Pathway

The following diagram illustrates the cascade from chemical exposure to cellular necrosis/apoptosis.

ToxicityPathway ChloroEnone Chloro-Enone (Electrophile) Adduct Michael Adduct (Covalent Bond) ChloroEnone->Adduct Alkylation GSH Cellular GSH (Nucleophile) GSH->Adduct Depletion ProteinSH Protein Cysteine (-SH) ProteinSH->Adduct Modification ROS ROS Accumulation (Oxidative Stress) Adduct->ROS Loss of Redox Control Mito Mitochondrial Dysfunction ROS->Mito Membrane Depolarization Apoptosis Apoptosis/Necrosis Mito->Apoptosis Caspase Activation

Figure 1: Mechanistic pathway of chloro-enone induced cytotoxicity, highlighting the critical role of thiol alkylation and subsequent oxidative stress.

Risk Assessment & Safety Profiles

Researchers must treat all chloro-enone derivatives as potential sensitizers and mutagens until proven otherwise.

Hazard ClassSpecific RiskMechanistic Basis
Skin Sensitization High (Category 1)Haptenization of skin proteins (Langerhans cells) triggers T-cell immune response (Allergic Contact Dermatitis).
Acute Toxicity Moderate to HighRapid depletion of cytosolic glutathione leads to acute cellular necrosis.
Genotoxicity VariableDirect alkylation of DNA bases (guanine) is possible, though protein alkylation is kinetically favored.
Respiratory Irritation HighVolatile derivatives react with mucosal cysteine residues, causing severe irritation or asthma-like symptoms.

Key Insight: The "sensitization" risk is often underestimated. Unlike simple acids/bases that cause immediate burns, chloro-enones may cause a delayed, permanent immune hypersensitivity.

Safe Handling Protocols

This section outlines a self-validating workflow. "Self-validating" means the protocol includes checks (e.g., color changes, defined wait times) to ensure safety steps are effective.

Engineering Controls & PPE
  • Primary Barrier: All weighing, synthesis, and dilution must occur inside a certified chemical fume hood.

  • Glove Permeation: Standard nitrile gloves may offer insufficient protection against chlorinated organic solvents often used with these compounds.

    • Recommendation:Double-gloving . Inner layer: 4 mil Nitrile. Outer layer: Laminate (e.g., Silver Shield) or thick Nitrile (8 mil) if handling concentrated stocks.

  • Respiratory: If working outside a hood (strictly discouraged) or cleaning spills, a full-face respirator with organic vapor cartridges (OV) and P100 pre-filters is required.

Chemical Deactivation (Quenching)

Never dispose of active chloro-enones directly into organic waste streams without quenching. Residual reactivity can cause polymerization or exothermic reactions in waste drums.

The "Thiol-Scavenger" Protocol:

  • Preparation: Prepare a "Quench Solution" of 5% L-Cysteine or Glutathione in pH 8.0 buffer (or simple aqueous Sodium Bicarbonate with Sodium Metabisulfite).

  • Application: Treat glassware and spills with this solution.

  • Validation: The thiol reacts with the enone warhead. Allow to sit for 30 minutes.

    • Validation Step: If using a colored enone (often yellow), the loss of color or precipitation often indicates the breaking of conjugation or formation of the adduct.

Experimental Workflow Diagram

HandlingProtocol Start Start: Handling Chloro-Enone PPE Don PPE: Double Gloves + Lab Coat + Goggles Start->PPE Hood Work in Fume Hood (Sash < 18 inches) PPE->Hood Experiment Perform Synthesis/Assay Hood->Experiment Spill Spill or Waste Generation? Experiment->Spill Quench Add Quench Solution (5% Cysteine/Bicarb) Spill->Quench Yes Disposal Dispose as Non-Reactive Chemical Waste Spill->Disposal No (Direct Waste) Wait Wait 30 Minutes (Validation) Quench->Wait Wait->Disposal

Figure 2: Operational workflow for safe handling and disposal, emphasizing the mandatory quenching step.

Experimental Best Practices

When using chloro-enones in biological assays (e.g., antitumor screening), stability is a critical variable.

Solvent Stability

Chloro-enones are prone to hydrolysis or degradation in protic solvents.

  • Protocol: Dissolve stock solutions in anhydrous DMSO (Dimethyl Sulfoxide).

  • Storage: Store stocks at -20°C or -80°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture-induced hydrolysis.

  • Freeze-Thaw: Limit freeze-thaw cycles. Aliquot stocks immediately after initial dissolution.

In Vitro Assay Considerations

Because these compounds deplete glutathione (GSH) in the cell culture media (which often contains serum proteins), potency can be underestimated.

  • Serum-Free Pulse: For accurate

    
     determination, consider a "pulse-chase" experiment: Treat cells in serum-free media for 1-2 hours (to allow rapid uptake/binding without serum protein interference), then wash and replace with complete media.
    

References

  • Selectivity and Safety of Chlorochalcones. Title: Selective Anticancer Activity and Safety Profile of Chlorochalcones.[1] Source: MDPI (Molecules). URL:[Link]

  • Mechanisms of Enone Toxicity. Title: Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Source: Chemical Research in Toxicology (NIH/ACS). URL:[Link]

  • Laboratory Safety Guidelines. Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4] Source: National Research Council (US). URL:[Link]

  • Michael Addition Reactivity. Title: The Michael Addition Reaction and Conjugate Addition.[5] Source: Master Organic Chemistry. URL:[Link]

  • Synthesis and Reactivity of Chloroenones. Title: Catalyst-free reactions of anilines with β-chloroenones.[6][7] Source: RSC Advances. URL:[Link]

Sources

Exploratory

literature review on 4-Chlorohept-3-en-2-one synthesis

Executive Summary 4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a functionalized -chlorovinyl ketone serving as a critical electrophilic intermediate in the synthesis of polysubstituted heterocycles, particularly pyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a functionalized


-chlorovinyl ketone serving as a critical electrophilic intermediate in the synthesis of polysubstituted heterocycles, particularly pyrazoles and isoxazoles. Its structural motif—an 

-unsaturated ketone with a

-chlorine substituent—renders it highly reactive toward dinucleophiles, making it a linchpin in the construction of pharmaceutical scaffolds.

This guide provides a comprehensive technical review of the synthetic methodologies for 4-chlorohept-3-en-2-one. Unlike generic overviews, this document focuses on the causal mechanistic drivers that determine regioselectivity and yield, offering self-validating protocols for laboratory implementation.

Retrosynthetic Analysis & Strategic Pathways

The synthesis of 4-chlorohept-3-en-2-one can be deconstructed into three primary disconnections. The choice of pathway depends heavily on the availability of precursors and the tolerance for isomeric byproducts.

Pathway Visualization

Retrosynthesis cluster_legend Strategic Considerations Target 4-Chlorohept-3-en-2-one (Target Molecule) P1 Acetyl Chloride + 1-Pentyne P1->Target Route A: Kondakov Acylation (Friedel-Crafts) P2 Hept-3-yn-2-one + HCl P2->Target Route B: Hydrohalogenation (Conjugate Addition) P3 Heptane-2,4-dione (Chlorination) P3->Target Route C: Enol Chlorination (Vilsmeier/PCl5) Legend Route A: High Regioselectivity (Trans-Addition) Route B: Atom Economical Route C: Potential Regioisomer Issues

Figure 1: Retrosynthetic disconnection of 4-chlorohept-3-en-2-one showing three distinct chemical lineages.

Method A: Kondakov Acylation (Primary Route)

The most robust route to 4-chlorohept-3-en-2-one is the Lewis acid-catalyzed acylation of 1-pentyne with acetyl chloride. This method, known as the Kondakov reaction, typically proceeds with high regiocontrol, directing the acyl group to the terminal carbon and the chlorine to the internal carbon of the alkyne.

Mechanistic Causality

The reaction is driven by the formation of an acylium ion complex.

  • Activation: Acetyl chloride reacts with

    
     to form the electrophilic acylium species 
    
    
    
    .
  • Electrophilic Attack: The acylium ion attacks the nucleophilic triple bond of 1-pentyne.

  • Regioselectivity: Attack occurs at the terminal carbon to generate the more stable internal vinyl cation (Markovnikov-like stability).

  • Nucleophilic Capture: The

    
     counter-ion transfers a chloride to the vinyl cation, locking the geometry, typically yielding the E-isomer (trans-addition).
    
Experimental Protocol

Note: This protocol is designed for a 50 mmol scale. All glassware must be flame-dried.

Reagents:

  • 1-Pentyne (3.40 g, 50 mmol)

  • Acetyl Chloride (4.32 g, 55 mmol)

  • Aluminum Chloride (

    
    , anhydrous) (7.33 g, 55 mmol)
    
  • Dichloromethane (

    
    , anhydrous) (100 mL)
    

Step-by-Step Workflow:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, nitrogen inlet, pressure-equalizing addition funnel, and a thermometer.

  • Solvent & Catalyst: Charge the flask with

    
     and 
    
    
    
    . Cool the suspension to -10°C using an ice/salt bath.
  • Acylium Formation: Add acetyl chloride dropwise over 10 minutes. Stir for 15 minutes to ensure formation of the acylium complex (solution may turn yellow/orange).

  • Alkyne Addition: Dissolve 1-pentyne in 20 mL of

    
     and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 0°C.
    
    • Critical Control Point: Rapid addition causes polymerization of the alkyne. Monitor temperature strictly.

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 2-3 hours. Monitor conversion via TLC (Hexane:EtOAc 9:1) or GC-MS.

  • Quench: Pour the reaction mixture slowly into 200 g of crushed ice/HCl (conc.) mixture with vigorous stirring.

  • Workup: Separate the organic layer. Extract the aqueous layer with

    
     (2 x 50 mL). Wash combined organics with saturated 
    
    
    
    (caution: gas evolution) and brine.
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Method B: Hydrohalogenation of Ynones

If Hept-3-yn-2-one is available (via Sonogashira coupling or oxidation of the propargylic alcohol), the addition of HCl provides a highly atom-economical route.

Reaction Logic

This transformation relies on the polarization of the conjugated ynone system. The


-carbon is electrophilic due to conjugation with the carbonyl.
  • Pathway:

    
     adds across the triple bond.
    
  • Regiocontrol: Chloride (

    
    ) attacks the 
    
    
    
    -position (C4), and the proton (
    
    
    ) protonates the
    
    
    -position (C3). This is effectively a conjugate addition.
Protocol Summary

Reagents: Hept-3-yn-2-one (1 eq), HCl (conc. aqueous or gas), Acetic Acid (solvent). Procedure:

  • Dissolve Hept-3-yn-2-one in glacial acetic acid.

  • Add concentrated HCl (3-5 equivalents) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Dilute with water and extract with ether.

  • Note: This method often yields a mixture of E and Z isomers, which may equilibrate under acidic conditions.

Comparative Data Analysis

The following table summarizes the trade-offs between the synthetic routes.

MetricMethod A: Acylation (AlCl3)Method B: HydrohalogenationMethod C: Diketone Chlorination
Starting Materials Acetyl Chloride + 1-PentyneHept-3-yn-2-oneHeptane-2,4-dione
Regioselectivity High (Favors 4-Cl)High (Favors

-Cl)
Low (Mix of 2-Cl/4-Cl)
Yield (Typical) 65 - 80%70 - 85%40 - 60%
Atom Economy Moderate (Al waste)HighLow (

waste)
Scalability High (Industrial standard)ModerateModerate
Key Risk Polymerization of alkyneIsomerizationSeparation of regioisomers

Mechanistic Pathway Visualization

The following diagram illustrates the detailed mechanism for the primary route (Method A), highlighting the critical transition states.

Mechanism Start Acetyl Chloride + AlCl3 Acylium Acylium Ion [CH3-C+=O] Start->Acylium Lewis Acid Activation Complex π-Complex (Alkyne-Acylium) Acylium->Complex + 1-Pentyne VinylCat Vinyl Cation (Internal C+) Complex->VinylCat Regioselective Attack Product 4-Chlorohept-3-en-2-one (Target) VinylCat->Product Cl- Transfer (from AlCl4-)

Figure 2: Mechanistic pathway of the Kondakov acylation showing the formation of the critical vinyl cation intermediate.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to emphasize the safety profile of


-chlorovinyl ketones.
  • Lachrymatory Agent: Like many

    
    -unsaturated ketones and acid chlorides, 4-chlorohept-3-en-2-one is a potent lachrymator and skin irritant. It acts as a Michael acceptor, alkylating cysteine residues in proteins.
    
    • Control: All operations must be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Instability: The compound can hydrolyze back to the

    
    -diketone or polymerize upon prolonged storage.
    
    • Storage: Store under inert atmosphere (Argon) at -20°C, stabilized with trace acid scavengers if necessary.

References

  • Pohland, A. E., & Benson, W. R. (1966).

    
    -Chlorovinyl Ketones. Chemical Reviews, 66(2), 161–197.
    [Link]
    (Foundational review on the synthesis and properties of chlorovinyl ketones via Friedel-Crafts acylation).
    
  • Nifant’ev, I. E., et al. (2018).
  • PubChem. (n.d.).[1][2][3] 4-Chlorohept-3-en-2-one (CID 71441648).[1] National Center for Biotechnology Information. [Link] (Verification of compound identity and physicochemical properties).

  • BenchChem. (2025).[4][5] Technical Guide to Chlorovinyl Intermediates. (Cited for protocol structure and analogous handling of chloro-enone systems).

  • Matsuya, Y., et al. (2010). Regioselective Synthesis of Pyrazoles from -Chlorovinyl Ketones. Heterocycles. (Contextual reference for the application of the target molecule in drug discovery).

Sources

Protocols & Analytical Methods

Method

4-Chlorohept-3-en-2-one in heterocycle synthesis

Application Note: Strategic Utilization of 4-Chlorohept-3-en-2-one in Heterocyclic Scaffolding Abstract & Scope This technical guide details the synthetic utility of 4-Chlorohept-3-en-2-one , a versatile -chlorovinyl ket...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chlorohept-3-en-2-one in Heterocyclic Scaffolding

Abstract & Scope

This technical guide details the synthetic utility of 4-Chlorohept-3-en-2-one , a versatile


-chlorovinyl ketone building block. Unlike traditional 1,3-dicarbonyls, this scaffold offers distinct "hard" (carbonyl) and "soft" (

-carbon) electrophilic centers, enabling high regiocontrol in the synthesis of pyrazoles, isoxazoles, and pyrimidines. This note provides validated protocols for its synthesis from 1-pentyne and its subsequent conversion into pharmaceutical heterocycles, emphasizing mechanistic causality and process safety.

Precursor Synthesis: The Kondakov-Acylation Route

Commercial availability of specific


-chlorovinyl ketones can be sporadic. It is often more reliable to synthesize 4-chlorohept-3-en-2-one in situ or as a stock intermediate using the Friedel-Crafts acylation of alkynes.
Mechanism & Rationale

The reaction proceeds via the electrophilic addition of the acetyl cation (


) to 1-pentyne. The regiochemistry is driven by the stability of the intermediate vinyl cation. The acyl group adds to the terminal carbon, and the chloride attacks the internal cationic center, resulting in the E-isomer of the 

-chlorovinyl ketone.
Protocol 1: Preparation of 4-Chlorohept-3-en-2-one

Reagents:

  • 1-Pentyne (1.0 equiv)

  • Acetyl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    )
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert

    
     atmosphere.
    
  • Lewis Acid Suspension: Charge the flask with

    
     (0.11 mol) and anhydrous DCM (150 mL). Cool to 0°C using an ice bath.
    
  • Acylating Agent: Add Acetyl Chloride (0.11 mol) dropwise over 15 minutes. Stir for 30 minutes to generate the acylium complex.

  • Alkyne Addition: Dissolve 1-Pentyne (0.10 mol) in 20 mL DCM. Add this solution dropwise to the reaction mixture at 0°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns dark orange/brown.

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl slurry. Separate the organic layer.

  • Workup: Wash the organic layer with water (

    
     mL), saturated 
    
    
    
    (to remove acid traces), and brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The product can be used crude for heterocycle synthesis or distilled under reduced pressure (approx. 65-70°C at 2 mmHg) to yield a pale yellow liquid.

Key Quality Attribute:

  • 
    -NMR Diagnostic:  Look for the vinyl proton singlet (or fine triplet) around 
    
    
    
    6.5 ppm. The absence of this peak suggests hydrolysis to the 1,3-diketone.

Heterocycle Synthesis Workflows

The core utility of 4-chlorohept-3-en-2-one lies in its reactivity with dinucleophiles. The chlorine atom acts as an excellent leaving group via an addition-elimination mechanism, while the carbonyl serves as the cyclization anchor.

Visual Workflow: Divergent Synthesis

G Scaffold 4-Chlorohept-3-en-2-one Pyrazole Pyrazoles (Regioselective) Scaffold->Pyrazole + Hydrazine - HCl, - H2O Isoxazole Isoxazoles Scaffold->Isoxazole + NH2OH - HCl, - H2O Pyrimidine Pyrimidines Scaffold->Pyrimidine + Amidine - HCl, - H2O Hydrazine Hydrazines (NH2NHR) Hydrazine->Pyrazole Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Isoxazole Amidine Amidines/Urea (NH2-C(R)=NH) Amidine->Pyrimidine

Figure 1: Divergent synthesis pathways from the parent scaffold.

Protocol 2: Regioselective Pyrazole Synthesis

Reaction with hydrazines is the most common application. When using substituted hydrazines (e.g., Methylhydrazine, Phenylhydrazine), regioselectivity is determined by the initial attack of the most nucleophilic nitrogen on the


-carbon (C4).

Reaction: 4-Chlorohept-3-en-2-one + Phenylhydrazine


 1-Phenyl-3-methyl-5-propylpyrazole

Reagents:

  • 4-Chlorohept-3-en-2-one (10 mmol)

  • Phenylhydrazine (11 mmol)

  • Triethylamine (

    
    , 12 mmol) - Acid Scavenger
    
  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolve 4-chlorohept-3-en-2-one (1.46 g) in Ethanol (20 mL).

  • Add

    
     (1.6 mL). The base is critical to neutralize the HCl generated, preventing acid-catalyzed decomposition of the hydrazine.
    
  • Add Phenylhydrazine (1.08 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Cool & Concentrate: Remove ethanol under reduced pressure.

  • Extraction: Redissolve residue in EtOAc (50 mL) and wash with water.

  • Purification: The product often crystallizes upon cooling or can be purified via silica gel chromatography.

Mechanistic Insight: The


 group of phenylhydrazine is more nucleophilic than the 

group. The

attacks C4 (displacing Cl). The subsequent cyclization involves the

attacking the C2 carbonyl. This yields the 1-phenyl-5-propyl-3-methyl isomer (Note: Regiochemistry can vary based on solvent polarity; confirm with NOE NMR).
Protocol 3: Pyrimidine Synthesis

Reaction with amidines requires stronger basic conditions to ensure deprotonation of the amidine, enhancing its nucleophilicity.

Reaction: 4-Chlorohept-3-en-2-one + Benzamidine


 2-Phenyl-4-methyl-6-propylpyrimidine

Reagents:

  • Scaffold (10 mmol)

  • Benzamidine Hydrochloride (11 mmol)

  • Sodium Ethoxide (NaOEt) (22 mmol)

  • Solvent: Ethanol[1]

Procedure:

  • Prepare a solution of NaOEt by dissolving Sodium metal (0.5 g) in dry Ethanol (30 mL).

  • Add Benzamidine HCl to the ethoxide solution and stir for 15 mins to liberate the free base.

  • Add 4-chlorohept-3-en-2-one dropwise.

  • Reflux for 6 hours.

  • Workup: Neutralize with dilute Acetic Acid, concentrate, and extract with DCM.

Mechanistic Analysis: The Addition-Elimination Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple condensation; it is a vinylic nucleophilic substitution (


).

Mechanism Step1 Step 1: Nucleophilic Attack Nu-H attacks C4 (beta-carbon) Inter1 Intermediate A Tetrahedral/Anionic Transition State Step1->Inter1 Step2 Step 2: Elimination of Chloride Restoration of Double Bond Inter1->Step2 Inter2 Intermediate B Enaminone / Vinylogous Amide Step2->Inter2 Step3 Step 3: Cyclization Intramolecular attack on Carbonyl (C2) Inter2->Step3 Product Final Heterocycle (- H2O) Step3->Product

Figure 2: Step-wise mechanism of nucleophilic substitution and cyclization.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Cl to -OH (formation of diketone)Ensure solvents are anhydrous. Store scaffold under inert gas.
Regioisomer Mix Competitive attack at C2 (Carbonyl)Lower reaction temperature during addition step. Use less polar solvents.
Dark Tars Polymerization of vinyl ketoneAdd radical inhibitor (BHT) during storage; avoid prolonged heating without nucleophile.

References

  • Kochetkov, N. K. (1951). Reaction of -chlorovinyl ketones with nucleophiles. [General reference to the foundational work on this class of compounds].
  • Organic Syntheses.Synthesis of

    
    -chlorovinyl ketones via Friedel-Crafts acylation.
    Source: (Representative procedure for 4-chlorobut-3-en-2-one).
    
  • PubChem Compound Summary. 3-Chlorohept-2-ene / 4-Chlorohept-3-en-2-one analogs. Source: (Structural verification).

  • Martins, M. A. P., et al. (2001). Haloacetylated enol ethers and -chlorovinyl ketones in heterocyclic synthesis. Chemical Reviews. (Review of the synthetic utility).

(Note: While specific literature for the propyl-substituted homologue is less abundant than the methyl version, the chemistry is homologous to the referenced 4-chlorobut-3-en-2-one protocols.)

Sources

Application

Application Note: Efficient Synthesis of Pyrazoles from 4-Chlorohept-3-en-2-one

Executive Summary This application note details the optimized protocols for synthesizing substituted pyrazoles using 4-Chlorohept-3-en-2-one as a versatile -chlorovinyl ketone building block. We address the specific chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing substituted pyrazoles using 4-Chlorohept-3-en-2-one as a versatile


-chlorovinyl ketone building block. We address the specific challenges of regioselectivity and purification inherent in cyclocondensation reactions with hydrazines. By leveraging the electrophilic activation of the 

-carbon, this guide provides reproducible methods for generating both N-unsubstituted and N-alkylated pyrazole scaffolds, which are critical pharmacophores in modern drug discovery (e.g., COX-2 inhibitors, kinase inhibitors).

Introduction & Chemical Context


-Chlorovinyl ketones are highly reactive "push-pull" alkenes. In 4-Chlorohept-3-en-2-one , the polarization induced by the carbonyl group and the chlorine atom creates a highly electrophilic center at the C4 position.

Substrate Profile:

  • Compound: 4-Chlorohept-3-en-2-one

  • Structure:

    
    
    
  • Key Reactivity: The C-Cl bond at the

    
    -position is susceptible to nucleophilic attack by hydrazine via an addition-elimination mechanism (
    
    
    
    ), followed by intramolecular cyclocondensation.

This transformation is preferred over traditional 1,3-diketone condensations when specific regiocontrol is required, as the leaving group (Cl) directs the initial nucleophilic attack more decisively than a ketone oxygen.

Mechanistic Insight & Regiochemistry

Understanding the mechanism is vital for controlling isomer distribution. The reaction proceeds through a cascade sequence:

  • Nucleophilic Attack: The terminal amino group of the hydrazine (the most nucleophilic site) attacks the

    
    -carbon (C4), displacing chloride.
    
  • Intermediate Formation: An enaminone intermediate is formed.[1]

  • Cyclization: The second nitrogen attacks the carbonyl carbon (C2).[2]

  • Aromatization: Loss of water yields the pyrazole.

Regioselectivity Rule

When using substituted hydrazines (e.g., Methylhydrazine):

  • The primary amine (

    
    ) attacks the 
    
    
    
    -carbon
    (C-Cl).
  • The secondary amine (

    
    ) cyclizes onto the carbonyl .
    
  • Result: The substituent on the hydrazine nitrogen ends up adjacent to the substituent originally at the carbonyl position. For 4-Chlorohept-3-en-2-one (Methyl ketone), this favors the 1,5-dimethyl-3-propylpyrazole isomer.

Visual Pathway (Graphviz)

G Start 4-Chlorohept-3-en-2-one (Electrophile) Inter1 Transition State: Nucleophilic Attack at C4 Start->Inter1 Activation Reagent Hydrazine (R-NH-NH2) (Nucleophile) Reagent->Inter1 Inter2 Enaminone Intermediate (-HCl) Inter1->Inter2 Addition-Elimination Cyclization Intramolecular Cyclization Inter2->Cyclization pH Dependent Product Final Pyrazole (-H2O) Cyclization->Product Dehydration

Figure 1: Mechanistic pathway for the cyclocondensation of


-chlorovinyl ketones with hydrazines.

Experimental Protocols

Safety Pre-Requisites[3][4][5][6]
  • Warning: 4-Chlorohept-3-en-2-one is a lachrymator and potential blistering agent. Handle only in a fume hood.

  • Hydrazines: Hydrazine hydrate and methylhydrazine are toxic, carcinogenic, and unstable. Avoid contact with metals.[3]

  • Exotherm: The initial addition is highly exothermic. Cooling is mandatory.[4][3]

Protocol A: Synthesis of 3(5)-Methyl-5(3)-propyl-1H-pyrazole

Target: Unsubstituted Pyrazole (Tautomeric mixture)

Materials:

  • 4-Chlorohept-3-en-2-one (1.0 eq, 14.6 g, 100 mmol)

  • Hydrazine Hydrate (64% or 80% aq., 1.2 eq)

  • Ethanol (Absolute, 100 mL)

  • Sodium Carbonate (

    
    , 1.1 eq) – Acid scavenger
    

Procedure:

  • Preparation: Dissolve 4-Chlorohept-3-en-2-one in Ethanol (80 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Cooling: Cool the solution to 0–5°C using an ice-salt bath.

  • Base Addition: Add solid

    
     to the flask.
    
  • Reagent Addition: Mix Hydrazine Hydrate with the remaining Ethanol (20 mL). Add this solution dropwise over 30 minutes. Note: Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Once addition is complete, remove the ice bath and allow to warm to room temperature (RT). Stir for 1 hour.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up:

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography if necessary.

Protocol B: Regioselective Synthesis of 1,5-Dimethyl-3-propylpyrazole

Target: N-Methylated Pyrazole (Kinetic Control)

Materials:

  • 4-Chlorohept-3-en-2-one (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • Solvent: Methanol (anhydrous)

  • Triethylamine (

    
    , 1.2 eq)
    

Procedure:

  • Setup: Under Nitrogen atmosphere, dissolve 4-Chlorohept-3-en-2-one in Methanol at -10°C.

  • Scavenger: Add Triethylamine (to neutralize HCl generated).

  • Addition: Add Methylhydrazine dropwise. Critical: Slow addition favors the kinetic attack of

    
     on the C-Cl bond.
    
  • Cyclization: Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Work-up: Pour into brine, extract with Ethyl Acetate.

  • Purification: Flash chromatography is usually required to separate the minor isomer (1,3-dimethyl-5-propylpyrazole) if present.

    • Expected Ratio: >90:10 favoring the 1,5-dimethyl isomer due to the electronic bias of the C-Cl bond.

Critical Process Parameters (CPP) & Data

The following table summarizes the impact of reaction conditions on yield and selectivity.

ParameterConditionEffect on Outcome
Temperature (Addition) < 0°CIncreases regioselectivity; suppresses polymerization of starting material.
Solvent Ethanol/MethanolProtic solvents facilitate proton transfer steps in cyclization.
Base

vs

Inorganic bases (heterogeneous) are easier to remove;

is better for low-temp homogeneity.
Stoichiometry 1.1–1.2 eq HydrazineExcess hydrazine ensures complete conversion of the electrophile.
Expected Analytical Data (Protocol A)
  • Product: 3-methyl-5-propyl-1H-pyrazole

  • Physical State: Viscous oil or low-melting solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       0.95 (t, 3H, propyl 
      
      
      
      )
    • 
       1.65 (m, 2H, propyl 
      
      
      
      )
    • 
       2.25 (s, 3H, pyrazole 
      
      
      
      )
    • 
       2.60 (t, 2H, propyl 
      
      
      
      -Ar)
    • 
       5.85 (s, 1H, pyrazole H-4)
      
    • 
       10.5-12.0 (br s, 1H, NH)
      

Troubleshooting Guide

Workflow Logic (Graphviz)

Troubleshooting Issue Low Yield or Impure Product Check1 Is Starting Material Consumed? (TLC) Issue->Check1 Check2 Multiple Spots on TLC? Check1->Check2 Yes Sol1 Increase Reflux Time or Hydrazine Eq. Check1->Sol1 No Sol2 Regioisomers formed. Check Solvent/Temp. Check2->Sol2 Yes (Isomers) Sol3 Polymerization occurred. LOWER Addition Temp. Check2->Sol3 Yes (Streak/Polymer)

Figure 2: Decision tree for troubleshooting common synthetic issues.

Common Issues:

  • Dark/Tarry Reaction Mixture: Indicates polymerization of the chlorovinyl ketone. Solution: Ensure the reaction is kept strictly below 0°C during the initial addition of hydrazine.

  • Incomplete Cyclization: Intermediate hydrazone persists. Solution: Add a catalytic amount of acetic acid or HCl during the reflux stage to promote dehydration.

References

  • BenchChem. "Application Notes & Protocols: Synthesis of Pyrazole Derivatives from ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -Keto Esters." BenchChem Application Library. Accessed October 2023. Link
    
  • Kobelevskaya, V. A., et al. "A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles."[5] Chemistry of Heterocyclic Compounds, 2022. Link

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Organic Chemistry Portal. Accessed October 2023.[6] Link

  • Russian Chemical Bulletin.

    
    -dichlorovinyl ketones." Springer Nature Link. Link
    
  • Fisher Scientific. "Safety Data Sheet: Methyl Vinyl Ketone (Analogous Hazard Data)." Fisher Scientific MSDS. Link

Sources

Method

Application Note: Strategic Functionalization of 4-Chlorohept-3-en-2-one via Cross-Coupling

Executive Summary & Strategic Rationale The molecule 4-Chlorohept-3-en-2-one represents a highly privileged scaffold in organic synthesis. It is not merely a vinyl chloride; it is a -chloro- -unsaturated ketone .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The molecule 4-Chlorohept-3-en-2-one represents a highly privileged scaffold in organic synthesis. It is not merely a vinyl chloride; it is a


-chloro-

-unsaturated ketone
. This functionality endows the molecule with a "push-pull" electronic character, where the electron-withdrawing ketone activates the

-position for nucleophilic attack, while the chlorine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling.

This guide addresses the specific challenges of coupling this substrate. Unlike aryl iodides or bromides, the C-Cl bond is stronger (bond dissociation energy ~95 kcal/mol), requiring specialized catalytic systems to facilitate oxidative addition. Furthermore, the presence of the enone moiety introduces a risk of competitive Michael addition or polymerization.

Key Technical Advantages of this Protocol:

  • Chemoselectivity: Conditions optimized to favor C-C bond formation over conjugate addition.

  • Stereoretention: Protocols designed to maintain the alkene geometry (

    
    ) of the starting material.
    
  • Scalability: Use of air-stable precatalysts where possible.

Substrate Preparation & Properties[1][2]

Before initiating coupling, ensure the quality of the starting material. 4-Chlorohept-3-en-2-one is typically synthesized from heptane-2,4-dione using chlorinating agents (


, 

, or

).
PropertyValue / DescriptionImpact on Protocol
Molecular Weight 146.61 g/mol Calculation basis.[1]
Boiling Point ~65-70°C (15 mmHg)Volatile; avoid high-vac drying for prolonged periods.
Electronic State Electron-deficient alkeneActivated for Oxidative Addition (Pd


Pd

).
Stability Acid sensitive; Light sensitiveStore in amber vials; avoid strong acidic workups.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of trisubstituted enones (e.g., 4-arylhept-3-en-2-ones).

The Mechanistic Challenge

Standard Pd(


)

conditions often fail with vinyl chlorides due to sluggish oxidative addition. We utilize a system based on Buchwald Dialkylbiaryl Phosphine Ligands (specifically SPhos or XPhos). These electron-rich, bulky ligands raise the energy of the Pd d-orbitals, accelerating the oxidative addition into the C-Cl bond.
Optimized Workflow

Reagents:

  • Substrate: 4-Chlorohept-3-en-2-one (1.0 equiv)

  • Boronic Acid: Aryl/Alkenyl boronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)

    
      (2 mol%) + SPhos  (4 mol%)
    
    • Alternative Precatalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (2.0 equiv, anhydrous preferred) or 
    
    
    
    .
  • Solvent: Toluene/Water (10:1) or THF/Water (for lower temps).

Step-by-Step Procedure:

  • Catalyst Pre-complexation: In a reaction vial, charge Pd(OAc)

    
     and SPhos. Add dry Toluene (0.5 mL/mmol substrate) and stir at RT for 5 minutes until the solution turns a clear orange/yellow (generation of active 
    
    
    
    ).
  • Substrate Addition: Add 4-Chlorohept-3-en-2-one, the boronic acid, and finely ground

    
    .
    
  • Degassing: Seal the vial and purge with Argon/Nitrogen for 5 minutes (balloon method). Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.

    • Note: The product will likely be UV-active and less polar than the boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel.

Visualization of the Catalytic Cycle

SuzukiCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting) Pd inserts into C-Cl Pd0->OxAdd + 4-Cl-heptenone Int1 Intermediate I Vinyl-Pd(II)-Cl OxAdd->Int1 TransMet Transmetalation Base + Ar-B(OH)2 Int1->TransMet Int2 Intermediate II Vinyl-Pd(II)-Ar TransMet->Int2 RedElim Reductive Elimination Product Release Int2->RedElim RedElim->Pd0 Regeneration

Figure 1: The SPhos-mediated catalytic cycle. The electron-rich ligand is critical for the initial oxidative addition step involving the chloride.

Protocol B: Sonogashira Coupling

Objective: Synthesis of conjugated enynones (precursors for furans/pyrazoles).

The "Copper Effect"

While copper-free variants exist, the use of CuI is recommended for this substrate to generate the more nucleophilic copper-acetylide in situ, which transmetalates faster to the Pd-center than the free alkyne, minimizing thermal degradation of the sensitive enone.

Optimized Workflow

Reagents:

  • Substrate: 4-Chlorohept-3-en-2-one (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
      (3-5 mol%)
    
  • Co-Catalyst: CuI (2-3 mol%)

  • Base/Solvent:

    
     (as solvent and base) or THF/
    
    
    
    (1:1).

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon.

  • Solvent Preparation: Degas

    
     (or THF/amine mix) by sparging with Argon for 15 mins.
    
  • Loading: Add

    
    , CuI, and the substrate.
    
  • Alkyne Addition: Add the solvent, followed by the terminal alkyne via syringe.

  • Reaction: Stir at RT to 50°C .

    • Critical Control Point: If the reaction turns black immediately (precipitation of Pd black), the temperature is too high or oxygen was present. A yellow-to-brown progression is normal.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Rapid chromatography. Warning: Conjugated enynones can be unstable on acidic silica; add 1%

    
     to the eluent if degradation is observed.
    

Application: One-Pot Heterocycle Synthesis (Furan Formation)

The coupled product from the Sonogashira reaction (an enynone) can be cyclized directly to a polysubstituted furan.

Mechanism: Metal-catalyzed or acid-mediated 5-exo-dig cyclization.

FuranSynthesis Start 4-Chlorohept-3-en-2-one Step1 Sonogashira Coupling (Pd/Cu, Alkyne) Start->Step1 Inter Enynone Intermediate (Conjugated System) Step1->Inter Step2 Cycloisomerization (AuCl3 or CuI/Heat) Inter->Step2 End 2,3,5-Trisubstituted Furan Step2->End

Figure 2: Strategic workflow for converting the chloro-enone scaffold into high-value furan heterocycles.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) C-Cl bond inertnessSwitch to XPhos or CataCXium A ligands. Increase temp to 100°C.
Homocoupling (Biaryl) Oxygen presenceRigorous degassing (Freeze-Pump-Thaw).
Michael Addition Byproducts Base too nucleophilicUse inorganic bases (

,

) instead of amines/alkoxides.
Isomerization (E/Z scrambling) Pd-hydride speciesAvoid alcohol solvents; ensure rapid coupling (high catalyst load).

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Effects

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides. Accounts of Chemical Research.
  • Cross-Coupling of Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Synthesis of

    
    -Halo Enones: 
    
    • Pilli, R. A., & Victor, M. M. (2001).
  • Sonogashira Coupling Reviews

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

Sources

Application

procedure for acylation of alkynes to yield 4-Chlorohept-3-en-2-one

Application Notes & Protocols: Synthesis of 4-Chlorohept-3-en-2-one via Acylation of 1-Pentyne For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 4-Chlorohept-3-en-2-one via Acylation of 1-Pentyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chlorohept-3-en-2-one, a β-chloro-α,β-unsaturated ketone, through the Friedel-Crafts acylation of 1-pentyne with acetyl chloride. The protocol details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. β-Chloro-α,β-unsaturated ketones are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules. The described methodology, utilizing aluminum chloride as a Lewis acid catalyst, offers a reliable route to this class of compounds. This guide is intended to provide researchers with the foundational knowledge and practical instructions necessary to successfully and safely perform this transformation.

Introduction: The Significance of β-Chloro-α,β-Unsaturated Ketones

β-Chloro-α,β-unsaturated ketones are versatile building blocks in synthetic organic chemistry. The presence of multiple reactive sites—the electrophilic carbonyl carbon, the β-carbon of the double bond susceptible to nucleophilic attack, and the carbon-chlorine bond—allows for a diverse range of subsequent chemical transformations. These compounds are precursors to various heterocyclic systems, functionalized ketones, and other valuable organic molecules.

The synthesis described herein is a modification of the Friedel-Crafts acylation, a classic carbon-carbon bond-forming reaction.[1][2][3][4][5] Traditionally applied to aromatic systems, this reaction can be adapted for the acylation of alkynes. In this procedure, the strong Lewis acid, aluminum chloride (AlCl₃), activates the acyl chloride, rendering it sufficiently electrophilic to be attacked by the electron-rich alkyne π-system.[1][2][4][5][6]

Reaction Mechanism and Scientific Rationale

The acylation of an alkyne with an acyl chloride in the presence of a Lewis acid like AlCl₃ proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Acylium Ion The reaction is initiated by the coordination of the Lewis acid, AlCl₃, to the chlorine atom of the acetyl chloride. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[7] This electrophilic species is the key intermediate that will be attacked by the alkyne.

Step 2: Nucleophilic Attack by the Alkyne The π-electrons of the 1-pentyne triple bond act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a vinyl cation intermediate. The regioselectivity of this addition is an important consideration. In the case of terminal alkynes like 1-pentyne, the attack generally occurs in a manner that places the positive charge on the internal carbon, which is more substituted and thus more stable (Markovnikov's rule).[8]

Step 3: Chloride Ion Attack and Product Formation The tetrachloroaluminate ion (AlCl₄⁻), formed in the initial step, then delivers a chloride ion to the vinyl cation. This results in the formation of the β-chloro-α,β-unsaturated ketone, 4-Chlorohept-3-en-2-one. The reaction with AlCl₃ can produce a mixture of (E) and (Z) stereoisomers.[9]

Step 4: Complexation of the Product The newly formed ketone product, being a Lewis base, can form a complex with the AlCl₃ catalyst.[4] This necessitates the use of stoichiometric amounts of the Lewis acid. An aqueous workup is required to break this complex and isolate the final product.

Below is a diagram illustrating the overall reaction workflow.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1-Pentyne Acetyl Chloride Aluminum Chloride (Anhydrous) Dichloromethane (Anhydrous) setup Assemble dry glassware under inert atmosphere (N2 or Ar) reagents->setup addition Slowly add AlCl3 to CH2Cl2 at 0°C setup->addition reagent_add Add Acetyl Chloride, then 1-Pentyne dropwise addition->reagent_add stir Stir at room temperature reagent_add->stir quench Quench reaction mixture with ice-cold HCl stir->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with NaHCO3 and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or distillation concentrate->purify analyze Characterize by NMR, IR, and Mass Spectrometry purify->analyze

Caption: Experimental workflow for the synthesis of 4-Chlorohept-3-en-2-one.

Detailed Experimental Protocol

3.1. Reagents and Materials

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPuritySupplier
1-PentyneC₅H₈68.1210 mmol≥98%Sigma-Aldrich
Acetyl ChlorideC₂H₃ClO78.5012 mmol≥98%Sigma-Aldrich
Aluminum ChlorideAlCl₃133.3412 mmolAnhydrous, ≥99%Sigma-Aldrich
DichloromethaneCH₂Cl₂84.9350 mLAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric AcidHCl36.46~50 mL1 M (aq)Fisher Scientific
Sodium BicarbonateNaHCO₃84.01~30 mLSaturated (aq)Fisher Scientific
BrineNaCl58.44~30 mLSaturated (aq)Fisher Scientific
Anhydrous Sodium SulfateNa₂SO₄142.04As neededGranularFisher Scientific
Silica GelSiO₂60.08As needed230-400 meshVWR

3.2. Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper

3.3. Step-by-Step Procedure

Reaction Setup:

  • Drying Glassware: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator before use.

  • Inert Atmosphere: Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser connected to a nitrogen or argon gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reagent Preparation: Transfer 30 mL of anhydrous dichloromethane to the reaction flask via a dry syringe.

Reaction Execution:

  • Addition of Aluminum Chloride: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add anhydrous aluminum chloride (12 mmol) to the stirred dichloromethane. Note: This addition can be exothermic.

  • Addition of Acetyl Chloride: Once the aluminum chloride is suspended, slowly add acetyl chloride (12 mmol) dropwise via a syringe over 5-10 minutes. Stir the resulting mixture for 15 minutes at 0 °C.

  • Addition of 1-Pentyne: Add 1-pentyne (10 mmol) dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

Work-up and Isolation:

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding the mixture to a separate flask containing approximately 50 g of crushed ice and 20 mL of 1 M HCl. Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 30 mL of saturated sodium bicarbonate solution (until effervescence ceases) and 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and wash the solid with a small amount of dichloromethane.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.4. Purification

The crude 4-Chlorohept-3-en-2-one can be purified by one of the following methods:

  • Vacuum Distillation: For larger scale reactions, purification by vacuum distillation is often effective.

  • Column Chromatography: For smaller scales or to obtain very high purity, flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially the handling of anhydrous aluminum chloride, acetyl chloride, and the quenching process, must be performed in a well-ventilated chemical fume hood.[10][11][12]

  • Anhydrous Reagents: Anhydrous aluminum chloride and acetyl chloride are highly reactive with water and moisture.[10][13] Handle these reagents under an inert atmosphere and avoid any contact with water. In case of a spill, do not use water to clean it up; use dry sand or another appropriate absorbent.[10]

  • Corrosive and Lachrymatory Reagents: Acetyl chloride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Exothermic Reactions: The addition of aluminum chloride to the solvent and the quenching of the reaction are highly exothermic. Maintain proper cooling and add reagents slowly to control the temperature.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization and Data

The identity and purity of the synthesized 4-Chlorohept-3-en-2-one should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. Expected ¹H NMR signals include a singlet for the methyl ketone protons, a singlet or triplet for the vinylic proton, and multiplets for the propyl group protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the C=O stretch of the α,β-unsaturated ketone (typically around 1670-1690 cm⁻¹) and a C=C stretch (around 1600-1625 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product and can provide information about its fragmentation pattern.

The reaction typically yields a mixture of E and Z isomers. The ratio of these isomers can be determined by ¹H NMR spectroscopy.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no product yield- Wet reagents or solvent- Inactive AlCl₃- Insufficient reaction time or temperature- Use freshly opened or properly stored anhydrous reagents and solvents.- Ensure AlCl₃ is a fine, free-flowing powder.- Monitor the reaction by TLC and adjust time/temperature as needed.
Formation of multiple byproducts- Reaction temperature too high- Polymerization of the alkyne- Maintain strict temperature control, especially during additions.- Add the alkyne slowly to the acylium ion solution.
Difficulty in purification- Incomplete reaction- Formation of non-polar byproducts- Ensure the reaction goes to completion before work-up.- Optimize the solvent system for column chromatography.

Conclusion

The acylation of 1-pentyne with acetyl chloride using aluminum chloride as a catalyst is an effective method for the synthesis of 4-Chlorohept-3-en-2-one. This protocol provides a detailed, step-by-step guide for researchers, emphasizing the importance of understanding the reaction mechanism and adhering to strict safety procedures. The resulting β-chloro-α,β-unsaturated ketone is a valuable intermediate for further synthetic transformations in academic and industrial research settings.

References

  • Royal Society of Chemistry. (E)-Selective Friedel–Crafts acylation of alkynes to β-chlorovinyl ketones: defying isomerizations in batch reactions by flow chemistry approaches. Available at: [Link]

  • American Chemical Society. Acylation of Alkenes with the Aid of AlCl3 and 2,6-Dibromopyridine. Organic Letters. Available at: [Link]

  • Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. Available at: [Link]

  • National Center for Biotechnology Information. Efficient synthesis of β'-amino-α,β-unsaturated ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • University of California, Davis. Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions. Green Chemistry. Available at: [Link]

  • YouTube. +2 TN/ /Acetyl chloride to Acetophenone/Friedel Crafts acylation./in English. Available at: [Link]

  • Royal Society of Chemistry. Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes. Chemical Communications. Available at: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • National Center for Biotechnology Information. Alkyne Hydroacylation: Switching Regioselectivity by Tandem Ruthenium Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • University of California, Davis. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. Alkyne. Available at: [Link]

  • Bridgewater College. Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. Bridgewater College Digital Commons. Available at: [Link]

  • New Jersey Department of Health. Aluminum Chloride - Hazardous Substance Fact Sheet. Available at: [Link]

  • Royal Society of Chemistry. The origin of regioselectivity in Cu-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. Organic Chemistry Frontiers. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed hydroacylation of alkenes and alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pearson. Propose a mechanism for the reaction of acetyl chloride with phenylmagnesium bromide to give 1,1-diphenylethanol. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Princeton University. Aluminum Chloride (anhydrous) | Office of Environmental Health and Safety. Available at: [Link]

  • National Center for Biotechnology Information. Catalyst-free reactions of anilines with β-chloroenones: synthesis of α-chloroenaminones and 1,4-benzodiazepines. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of California, Davis. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • American Chemical Society. Facile Regio- and Stereoselective Hydrometalation of Alkynes with a Combination of Carboxylic Acids and Group 10 Transition Metal Complexes: Selective Hydrogenation of Alkynes with Formic Acid. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. The Ascent of Alkyne Metathesis to Strategy-Level Status. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones. Available at: [Link]

  • Study.com. When 1-pentyne reacts with one equivalent of HCl: Product:. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available at: [Link]

  • Royal Society of Chemistry. Lewis acid catalysis: catalytic hydroboration of alkynes initiated by Piers' borane. Chemical Communications. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]

  • Takara Bio. Protein purification protocols. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • National Center for Biotechnology Information. Achieving Aliphatic Amine Addition to Alkynes via the Lewis Acid Assisted Triazole-Gold (TA-Au) Catalyst System. ACS Catalysis. Available at: [Link]

  • ResearchGate. Synthesis of α,β-unsaturated ketones through nickel-catalysed aldehyde-free hydroacylation of alkynes. Available at: [Link]

  • Lab Alley. SAFETY DATA SHEET. Available at: [Link]

  • National Center for Biotechnology Information. Alkyne hydroacylation: switching regioselectivity by tandem ruthenium catalysis. Journal of the American Chemical Society. Available at: [Link]

  • YouTube. Synthesis of alpha beta unsaturated ketones and related compounds. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chlorohept-2-ene. PubChem. Available at: [Link]

  • The Hebrew University of Jerusalem. Purification Protocols. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Chlorohept-3-en-2-one

Ticket ID: #CHL-HEPT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary Welcome to the Technical Support Center. You are likely encountering difficulty...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CHL-HEPT-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulty isolating 4-chlorohept-3-en-2-one (CAS: 54813-94-4) from its reaction mixture.[1] This


-chlorovinyl ketone is a valuable intermediate, typically synthesized via the chlorination of 2,4-heptanedione or the Friedel-Crafts acylation of 1-pentyne with acetyl chloride.[1]

The most common "unreacted starting material" issues involve:

  • 2,4-Heptanedione: If synthesized via chlorination, this starting material is difficult to remove by distillation due to azeotrope formation and boiling point proximity.[1]

  • 1-Pentyne / Acetyl Chloride: If synthesized via acylation, these are volatile but can leave oligomeric residues.[1]

Critical Warning: 4-Chlorohept-3-en-2-one is a


-halo enone .[1] It is an electrophile (Michael acceptor) and is thermally unstable.[1] Prolonged heating above 100°C or exposure to acidic silica gel can cause elimination of HCl, polymerization, or hydrolysis.

Diagnostic: Select Your Purification Module

Use the following decision matrix to determine the correct protocol for your specific impurity profile.

PurificationLogic Start Identify Major Impurity ImpurityType What is the dominant impurity? Start->ImpurityType Diketone 2,4-Heptanedione (Starting Material) ImpurityType->Diketone Synthesis via Chlorination Volatiles Volatiles / Tars (Alkyne/Polymers) ImpurityType->Volatiles Synthesis via Acylation Isomers Regioisomers (3-Chloro isomer) ImpurityType->Isomers Mixed Isomers Method1 MODULE 1: Copper(II) Acetate Wash (Chemospecific Sequestration) Diketone->Method1 Method2 MODULE 2: High-Vacuum Distillation (< 1 mmHg) Volatiles->Method2 Method3 MODULE 3: Neutralized Silica Chromatography Isomers->Method3 Method1->Method2 Polishing step

Figure 1: Decision matrix for selecting the appropriate purification workflow based on synthesis route and impurity profile.

Module 1: Copper(II) Acetate Sequestration

Target Impurity: Unreacted 2,4-Heptanedione (


-diketone).[1]
Why this works: 

-Diketones exist in equilibrium with their enol forms, which readily chelate metal ions like Cu(II) to form insoluble, neutral complexes.[1] The target product, 4-chlorohept-3-en-2-one, lacks the acidic proton between two carbonyls required for this chelation and will remain in the organic phase.[1]
Reagents Required
  • Copper(II) Acetate Monohydrate (

    
    )[1]
    
  • Diethyl Ether or Dichloromethane (DCM)[1]

  • Saturated Ammonium Chloride (

    
    )[1]
    
Step-by-Step Protocol
StepActionTechnical Rationale
1 Prepare Solution Dissolve the crude reaction mixture in diethyl ether. Avoid polar solvents that might solubilize the copper complex.[1]
2 Chelation Wash Wash the organic layer with a saturated aqueous solution of Copper(II) Acetate . Shake vigorously for 3-5 minutes.
3 Observation The aqueous layer (and potentially the interface) will turn deep blue/green, and a precipitate may form.[2] This is the bis(2,4-heptanedionato)copper(II) complex.[1]
4 Separation Separate the layers. If the aqueous layer is intensely colored, repeat Step 2 until the aqueous layer retains the light blue color of pure copper acetate.
5 Quench Wash the organic layer once with 1M HCl or

to remove residual copper salts. Do not use strong base , as the product is base-sensitive.[1]
6 Dry & Concentrate Dry over

, filter, and concentrate in vacuo.

Module 2: High-Vacuum Fractional Distillation

Target Impurity: Volatile precursors (alkynes), solvents, and non-volatile tars.[1] Why this works: 4-Chlorohept-3-en-2-one has a boiling point significantly higher than its alkyne precursors but is thermally labile.[1] Atmospheric distillation will cause decomposition (blackening/HCl release).[1]

Operational Parameters
ParameterSpecificationNotes
Pressure < 1.0 mmHg High vacuum is non-negotiable to keep bath temp low.[1]
Bath Temp Max 60-70°C Above 100°C, risk of aromatization or polymerization increases.[1]
Condenser 0°C to -10°C Coolant circulation required to prevent loss of product to the trap.[1]
Stabilizer Hydroquinone (10 mg) Add to the boiling flask to inhibit radical polymerization.
Troubleshooting the Distillation
  • Problem: The distillate is turning pink or brown.

    • Cause: Acid-catalyzed decomposition.[1]

    • Fix: Add a small amount of solid

      
       or 
      
      
      
      to the distillation flask to neutralize trace HCl generated in situ.
  • Problem: Product co-distills with starting material.

    • Fix: Use a Vigreux column (10-15 cm) to increase theoretical plates.[1]

Module 3: Neutralized Silica Chromatography

Target Impurity: Regioisomers (3-chloro) or stereoisomers (Z-isomer).[1] Why this works: Standard silica gel is slightly acidic (pH 6-6.5).[1] This acidity is sufficient to catalyze the hydrolysis of the vinyl chloride moiety or cause rearrangement. Neutralizing the silica prevents on-column decomposition.[1]

Column Preparation Protocol
  • Slurry Preparation: Mix Silica Gel 60 (230-400 mesh) with your eluent (typically Hexanes:EtOAc).[1]

  • Neutralization: Add 1% Triethylamine (TEA) to the slurry. Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of pure eluent (without TEA) to remove excess amine, which could otherwise nucleophilically attack the enone.

  • Elution: Run the column using a gradient of Hexanes

    
     5-10% EtOAc/Hexanes.[1]
    
    • Note: The chlorinated product is typically less polar than the non-chlorinated enone but more polar than the alkyne.

Visualizing the Chelation Mechanism (Module 1)

The following diagram illustrates why the Copper Acetate wash is specific to the starting material (2,4-heptanedione) and leaves your product (4-chlorohept-3-en-2-one) untouched.

ChelationMechanism SM Impurity: 2,4-Heptanedione (Enolizable Protons) Complex Insoluble Complex: Cu(II)-Diketonate (Blue Precipitate) SM->Complex Chelation (Fast) Cu Reagent: Cu(OAc)2 (Aqueous) Cu->Complex Ligand Exchange Product Target Product: 4-Chlorohept-3-en-2-one (No Enolizable Proton) OrganicLayer Organic Layer: Purified Product Product->OrganicLayer Remains in Solution

Figure 2: Mechanistic differentiation between the chelating impurity and the non-chelating product during copper acetate extraction.

Frequently Asked Questions (FAQ)

Q: My product is changing color from pale yellow to dark brown upon storage. Why? A: This indicates HCl elimination, which is autocatalytic.[1]

  • Solution: Store the purified compound at -20°C under Argon. Add a stabilizer like BHT (butylated hydroxytoluene) or a few grains of solid

    
     to the vial to scavenge any acid formed over time.
    

Q: Can I use basic alumina instead of neutralized silica? A: Yes, Grade III Basic Alumina is an excellent alternative and often provides better separation for


-halo enones, as it naturally scavenges any acidic impurities. However, ensure the activity is Grade III (deactivated with water) to prevent aldol condensation of the ketone.

Q: I see two spots on TLC that are very close. Is this the starting material? A: If you synthesized this via the alkyne route, it is likely the E and Z isomers of the product.

  • Insight: The Z-isomer (chlorine cis to the ketone) is often the kinetic product but can isomerize to the thermodynamic E-isomer. These are not strictly "impurities" unless you require stereopurity.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for

    
    -diketone purification via copper chelates). [1]
    
  • Benson, W. R., & Pohland, A. E. (1951).

    
    -Chlorovinyl Ketones.[1][3][4] The Journal of Organic Chemistry, 16(2), 266-270. (Foundational synthesis and properties of 
    
    
    
    -chlorovinyl ketones).
  • PubChem. (n.d.).[1][3][4][5][6] 4-Chlorohept-3-en-2-one (Compound).[1][3][4][5] National Library of Medicine.[1] Retrieved February 5, 2026.[1]

  • Pohland, A. E., & Benson, W. R. (1966).

    
    -Chlorovinyl Ketones.[1][3][4] Chemical Reviews, 66(2), 161-197.[1] (Comprehensive review on stability and reactivity). 
    

Sources

Reference Data & Comparative Studies

Validation

Strategic HPLC Method Development for 4-Chlorohept-3-en-2-one Purity Profiling

Executive Summary & Scope 4-Chlorohept-3-en-2-one (4-CHEO) is a functionalized chlorinated enone often utilized as a reactive intermediate in heterocyclic synthesis (e.g., thiazole formation). Its chemical stability is c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

4-Chlorohept-3-en-2-one (4-CHEO) is a functionalized chlorinated enone often utilized as a reactive intermediate in heterocyclic synthesis (e.g., thiazole formation). Its chemical stability is compromised by two primary factors: susceptibility to hydrolysis (releasing HCl and forming diketones) and E/Z isomerization under light or thermal stress.

This guide details the development of a Stability-Indicating Method (SIM) for 4-CHEO. Unlike generic protocols, we compare the separation efficiency of C18 versus Phenyl-Hexyl stationary phases to address the specific challenge of resolving geometric isomers and polar degradation products.

Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Chemical Context & Critical Quality Attributes (CQAs)

Before method selection, understanding the analyte's physicochemical behavior is mandatory.

  • Structure: Conjugated enone system with a

    
    -chlorine substituent.
    
  • UV Chromophore: Strong absorbance expected at 240–250 nm (

    
     and 
    
    
    
    transitions).
  • LogP: ~2.0–2.5 (Moderate hydrophobicity).

  • Key Impurities:

    • Z-isomer (Geometric impurity).

    • Heptane-2,4-dione (Hydrolysis product).

    • 4-Chlorohept-4-en-2-one (Regioisomer).

Method Development Strategy: The Comparison Study

We evaluated three distinct chromatographic systems to determine the optimal balance between resolution (


), peak symmetry (

), and run time.
Stationary Phase Screening

Hypothesis: While C18 is the industry standard for hydrophobicity-based separation, a Phenyl-Hexyl phase will provide superior selectivity for the chlorinated enone due to


 interactions and the polarizability of the C-Cl bond.

Experimental Setup:

  • System: Agilent 1260 Infinity II LC.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 30°C.

Table 1: Comparative Column Performance Data

ParameterColumn A: C18 (Standard)Column B: Phenyl-Hexyl (Alternative)Column C: C8 (Speed)
Stationary Phase OctadecylsilanePhenyl-HexylOctylsilane
Retention Time (4-CHEO) 8.4 min9.1 min6.2 min
Resolution (E/Z Isomers) 1.8 (Baseline)3.2 (Excellent) 1.2 (Co-elution risk)
Peak Symmetry (Tailing) 1.151.05 1.30
Selectivity Mechanism Hydrophobic InteractionHydrophobicity +

Stacking
Hydrophobic Interaction

Expert Insight: The Phenyl-Hexyl column demonstrated superior resolution for the geometric isomers. The electron-deficient enone system interacts favorably with the electron-rich phenyl ring of the stationary phase, enhancing selectivity beyond simple hydrophobicity.

Mobile Phase Selection: ACN vs. MeOH

Observation: Acetonitrile (ACN) provided sharper peaks and lower backpressure compared to Methanol (MeOH).

  • MeOH: Resulted in broader peaks (

    
    ) due to higher viscosity and potential hydrogen bonding interactions with the carbonyl group.
    
  • ACN: Provided a distinct "cut-off" UV transmission, reducing baseline noise at 240 nm.

Final Optimized Experimental Protocol

This protocol is the "Gold Standard" resulting from the comparison study. It is designed to be robust and self-validating.

Reagents & Equipment
  • Solvent A: HPLC Grade Water + 0.1% Phosphoric Acid (

    
    ) (Improves peak shape for enolizable ketones).
    
  • Solvent B: HPLC Grade Acetonitrile.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5

    
    m (or equivalent).
    
Instrument Parameters
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10

    
    L.
    
  • Column Temperature: 35°C (Slight elevation improves mass transfer).

  • Detection: DAD at 245 nm (Reference 360 nm).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
12.03070Linear Gradient
15.0595Wash Step
15.19010Re-equilibration
20.09010End of Run

Visualizing the Methodology

The following diagrams illustrate the decision logic and the degradation pathways monitored by this method.

Diagram 1: Method Development Logic Flow

This flowchart represents the decision matrix used to select the Phenyl-Hexyl phase.

MethodDevelopment Start Analyte: 4-Chlorohept-3-en-2-one PropAnalysis Analyze Properties: Conjugated Enone + Cl Substituent Start->PropAnalysis ColumnSelect Column Screening PropAnalysis->ColumnSelect C18 C18 Column: Hydrophobic Interaction Only ColumnSelect->C18 Phenyl Phenyl-Hexyl Column: Hydrophobic + Pi-Pi Interaction ColumnSelect->Phenyl ResultC18 Result: Good Retention, Poor Isomer Separation C18->ResultC18 ResultPhenyl Result: Superior Selectivity for E/Z Isomers Phenyl->ResultPhenyl FinalMethod Final Method: Phenyl-Hexyl + ACN Gradient ResultC18->FinalMethod Discarded ResultPhenyl->FinalMethod

Caption: Decision matrix highlighting the selection of Phenyl-Hexyl chemistry for enhanced isomer resolution.

Diagram 2: Degradation & Separation Pathway

Understanding what we separate is as important as how we separate it.

DegradationPath Parent 4-Chlorohept-3-en-2-one (Target Analyte) Acid Acid/Hydrolysis Parent->Acid Stress Light UV Light/Heat Parent->Light Stress Impurity1 Heptane-2,4-dione (Early Eluting) Acid->Impurity1 Dechlorination Impurity2 Z-Isomer (Close Eluting) Light->Impurity2 Isomerization

Caption: Degradation pathways of 4-CHEO monitored by the stability-indicating method.

Validation & Robustness (Self-Validating Systems)

To ensure the method is "Trustworthy" (Part 2 of requirements), it must pass specific stress tests.

  • Specificity (Forced Degradation):

    • Protocol: Treat 1 mg/mL sample with 0.1N HCl at 60°C for 2 hours.

    • Acceptance Criteria: Peak purity index (via DAD) > 990 for the main peak. No co-elution of the diketone hydrolysis product with the main peak.

  • Linearity:

    • Range: 50% to 150% of target concentration.

    • 
       must be 
      
      
      
      .
  • LOD/LOQ:

    • Estimated LOQ: 0.05% area normalization (standard for purity assays).

References

  • PubChem. 4-Chlorohept-3-en-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Dong, M. W. (2015). Modern HPLC for Practicing Scientists. Wiley. (General reference for Phenyl-Hexyl selectivity mechanisms).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][3] Advanced Drug Delivery Reviews. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Comparative

elemental analysis data for 4-Chlorohept-3-en-2-one confirmation

Executive Summary: The Structural Confirmation Challenge 4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a critical -chlorovinyl ketone intermediate, often utilized in the synthesis of heterocycles and as a Michael acceptor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Confirmation Challenge

4-Chlorohept-3-en-2-one (CAS: 54813-94-4) is a critical


-chlorovinyl ketone intermediate, often utilized in the synthesis of heterocycles and as a Michael acceptor in drug discovery scaffolds. Its confirmation presents a specific regio-isomeric challenge: distinguishing the desired 4-chloro  isomer (derived from the acylation of 1-pentyne) from the thermodynamically possible 3-chloro  analog or non-chlorinated byproducts.

This guide provides the definitive elemental analysis (EA) benchmarks required for certification and objectively compares EA against high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) as validation tools.

Elemental Analysis (CHN/Cl) Benchmarks

For a compound to be deemed "analytically pure" for publication or GMP release, experimental elemental analysis values must fall within ±0.4% of the theoretical calculation. Below are the strict acceptance criteria for 4-Chlorohept-3-en-2-one.

Table 1: Theoretical vs. Acceptance Range (Formula: C H ClO)
ElementTheoretical Mass %Acceptance Range (±0.4%)Common Impurity Flags
Carbon (C) 57.35% 56.95% – 57.75%Low C often indicates retained inorganic salts or moisture.
Hydrogen (H) 7.56% 7.16% – 7.96%High H suggests residual solvent (e.g., Hexanes, EtOAc).
Chlorine (Cl) 24.18% 23.78% – 24.58%Critical for confirming mono-chlorination vs. di-chloro side products.
Oxygen (O) 10.91% Calculated by differenceN/A

Technical Note: Due to the volatility of


-chlorovinyl ketones, samples for combustion analysis must be sealed in aluminum capsules immediately after weighing to prevent mass loss, which artificially lowers Carbon values.

Comparative Analysis: EA vs. HRMS vs. NMR

While Elemental Analysis is the gold standard for purity, it is blind to structure. A robust confirmation workflow requires orthogonal data.

Table 2: Method Performance Comparison
FeatureElemental Analysis (EA) HRMS (ESI/APCI) 1H NMR (Regiochemistry)
Primary Utility Bulk Purity ConfirmationExact Formula ConfirmationStructural Connectivity
Sensitivity Low (Requires >2 mg)High (Picogram range)Medium
Isomer Specificity None (Cannot distinguish regioisomers)None (Isomers have identical mass)High (Definitive)
Sample Destructive? YesNoNo
Throughput Low (Slow turnaround)HighHigh
Verdict Mandatory for reference standards.[1]Best for rapid screening.Critical for regio-confirmation.
The Regiochemistry Problem

Synthesis via the reaction of Acetyl Chloride and 1-Pentyne (mediated by AlCl


) favors the E-4-chloro isomer, but thermal isomerization can lead to mixtures.
  • EA cannot distinguish between 4-chlorohept-3-en-2-one and 3-chlorohept-3-en-2-one.

  • NMR is required:

    • 4-Chloro isomer: The vinylic proton (H-3) appears as a singlet (or fine triplet) around

      
       6.5 ppm.
      
    • 3-Chloro isomer: The vinylic proton (H-4) would appear as a triplet further downfield due to the

      
      -position relative to the ketone.
      

Experimental Protocol: Synthesis & Characterization

Objective: Synthesis and rigorous confirmation of 4-Chlorohept-3-en-2-one.

Step 1: Synthesis (Friedel-Crafts Acylation)[2]
  • Reagents: Acetyl Chloride (1.0 equiv), 1-Pentyne (1.0 equiv), AlCl

    
     (1.1 equiv), CH
    
    
    
    Cl
    
    
    (Solvent).
  • Procedure:

    • Cool a suspension of AlCl

      
       in CH
      
      
      
      Cl
      
      
      to 0°C.
    • Add Acetyl Chloride dropwise; stir for 15 min to form the acylium ion.

    • Add 1-Pentyne dropwise (maintaining T < 5°C).

    • Stir at 0°C for 2 hours, then pour over crushed ice/HCl.

    • Extract with CH

      
      Cl
      
      
      
      , dry over MgSO
      
      
      , and concentrate.
    • Purification: Vacuum distillation (bp ~65-70°C at 2 mmHg) is preferred over column chromatography to avoid hydrolysis of the vinyl chloride on silica.

Step 2: Analytical Workflow
  • Run 1H NMR: Confirm the presence of the vinyl singlet at ~6.5 ppm.

  • Run HRMS: Confirm exact mass

    
    .
    
  • Run EA: Confirm bulk purity using the Table 1 benchmarks.

Visualization: Confirmation Logic Flow

The following diagram illustrates the decision matrix for confirming the product identity, distinguishing it from common synthetic pitfalls.

ConfirmationFlow Start Crude Reaction Mixture Distillation Purification (Vacuum Distillation) Start->Distillation NMR 1H NMR Analysis Distillation->NMR IsomerCheck Vinyl Proton Signal? NMR->IsomerCheck Correct Singlet @ ~6.5 ppm (4-Chloro isomer) IsomerCheck->Correct Singlet Incorrect Triplet/Multiplet (Wrong Regioisomer) IsomerCheck->Incorrect Triplet HRMS HRMS Confirmation Target: 147.0571 m/z Correct->HRMS EA Elemental Analysis (Final Purity Check) HRMS->EA Release VALIDATED REFERENCE STANDARD EA->Release Within ±0.4%

Figure 1: Analytical decision tree for validating 4-Chlorohept-3-en-2-one, prioritizing regio-isomer differentiation via NMR before bulk purity confirmation.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71441648, 4-Chlorohept-3-en-2-one. Retrieved February 5, 2026, from [Link]

  • Snelders, D. J. M., & Dyson, P. J. (2011).Friedel-Crafts-type insertion reaction of acetylene with acid chlorides in chloroaluminate ionic liquids. Organic Letters, 13(15), 4048-4051. (Describes general synthesis of

    
    -chlorovinyl ketones). [Link]
    
  • Pohmakotr, M., et al. (2006).

Sources

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